N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound this compound affects the biochemical pathway involving the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The downstream effects of this pathway inhibition include the reduction of inflammation and pain, as these molecules are involved in the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes, leading to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This inhibition results in a reduction of inflammation and pain .
Biochemical Analysis
Biochemical Properties
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been reported to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to have anti-inflammatory properties, potentially through the inhibition of COX enzymes . Additionally, it has been suggested to have antitumor or cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve the inhibition of COX enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been reported to show significant biological activities, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
It is known that benzothiazole derivatives can inhibit COX enzymes, which are involved in the metabolism of arachidonic acid .
Transport and Distribution
Benzothiazole derivatives are known to interact with various biomolecules, suggesting that they may be transported and distributed via these interactions .
Subcellular Localization
Given its potential interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides These compounds share similar structural features but may differ in their biological activities and chemical properties. The presence of different substituents on the benzothiazole ring can significantly influence their reactivity and efficacy .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-10-12-17(13-11-16)30(27,28)15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQGKLNZXHRURJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.